molecular formula C7H8O4S B011976 5-Hydroxy-2-methylbenzenesulfonic acid CAS No. 102014-39-1

5-Hydroxy-2-methylbenzenesulfonic acid

Cat. No. B011976
M. Wt: 188.2 g/mol
InChI Key: YWHXPJLWNXLVHP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzenesulfonic acid is a chemical compound that can be categorized within the broader group of sulfonic acids, compounds known for their diverse applications in organic synthesis, drug formulation, and industrial processes due to their stability and solubility in water. This compound, in particular, might be of interest in various chemical syntheses and reactions due to the presence of both hydroxy and methyl groups attached to a benzene ring sulfonated at a specific position.

Synthesis Analysis

The synthesis of sulfonic acids and their derivatives often involves direct sulfonation of aromatic compounds using sulfuric acid or its derivatives. For instance, a related process is seen in the synthesis of cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of sulfonamide groups in organic syntheses and the pharmaceutical industry (Kaneda, 2020).

Molecular Structure Analysis

The molecular structure of sulfonic acids like 5-Hydroxy-2-methylbenzenesulfonic acid is characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring, which significantly influences its chemical reactivity and interactions. Studies on similar compounds, such as hydroxymethylfurfural and its derivatives, provide insights into how functional groups affect the compound's reactivity and potential applications (Fan et al., 2019).

Chemical Reactions and Properties

Sulfonic acids are known for their strong acidity and ability to undergo various chemical reactions, including esterification and salt formation, which are pivotal in synthesizing pharmaceuticals and dyestuffs. The specific reactions and properties of 5-Hydroxy-2-methylbenzenesulfonic acid would depend on the interplay between the sulfonic acid group and the other functional groups present on the benzene ring.

Physical Properties Analysis

The physical properties of sulfonic acids, such as solubility in water and organic solvents, melting points, and boiling points, are crucial for their application in different chemical processes. These properties are influenced by the nature and position of substituents on the aromatic ring.

Chemical Properties Analysis

The chemical properties of sulfonic acids, including acidity, reactivity towards nucleophiles, and participation in coupling reactions, are essential for their wide range of applications. The presence of a hydroxy group in 5-Hydroxy-2-methylbenzenesulfonic acid could offer unique reactivity patterns, particularly in forming hydrogen bonds and undergoing oxidation-reduction reactions.

References:

Scientific Research Applications

Chromogenic Detection Systems

5-Hydroxy-2-methylbenzenesulfonic acid and its derivatives are integral to chromogenic detection systems in clinical assays. Fossati, Prencipe, and Berti (2010) reported an improved chromogenic detection system utilizing 3,5-dichloro-2-hydroxybenzenesulfonic acid for the direct enzymatic assay of uric acid in serum and urine. This system is notable for its reliability, simplicity, rapidity, and suitability for manual or automated procedures, highlighting the compound's utility in biochemical diagnostics Clinical Chemistry.

Catalysis in Alcohol Oxidation

Hazra, Martins, Silva, and Pombeiro (2015) explored sulfonated Schiff base copper(II) complexes derived from 2-aminobenzenesulfonic acid as efficient and selective catalysts for the homogeneous peroxidative oxidation of alcohols. This study underscores the potential of sulfonic acid derivatives in catalyzing chemical transformations, particularly in the oxidation of alcohols to key intermediates like acetophenone and benzaldehyde RSC Advances.

Crystal Structure and Proton Conductivity

Pisareva, Shilov, Karelin, Dobrovolsky, and Pisarev (2010) investigated the crystal and molecular structure of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, demonstrating its unique structural characteristics and proton conductivity. This research contributes to the understanding of the physical properties of sulfonic acid derivatives and their applications in materials science, particularly in the design of conductive materials Russian Journal of Physical Chemistry A.

Advanced Oxidation Processes

Uyanik, Akakura, and Ishihara (2009) highlighted the use of 2-iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to various important chemical structures like aldehydes, ketones, and carboxylic acids using oxone. This study exemplifies the role of sulfonic acid derivatives in facilitating environmentally friendly oxidation processes, potentially offering a greener alternative to traditional oxidation methods Journal of the American Chemical Society.

properties

IUPAC Name

5-hydroxy-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHXPJLWNXLVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597626
Record name 5-Hydroxy-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methylbenzenesulfonic acid

CAS RN

102014-39-1
Record name 5-Hydroxy-2-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-2-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY26DR678
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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